molecular formula C30H52O B1674158 Friedelanol CAS No. 5085-72-3

Friedelanol

Cat. No.: B1674158
CAS No.: 5085-72-3
M. Wt: 428.7 g/mol
InChI Key: XCDQFROEGGNAER-VFVHYXPPSA-N
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Description

Friedelanol is a naturally occurring pentacyclic triterpenoid compound. It is commonly found in various plants, including the roots of Cannabis sativa and the leaves of Synadenium glaucescens. This compound has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Friedelanol can be synthesized through the reduction of friedelin, another pentacyclic triterpenoid.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. The roots of Cannabis sativa and the leaves of Synadenium glaucescens are common sources. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Friedelanol undergoes various chemical reactions, including oxidation and reduction. For instance, oxidation of the methyl group at C-5 in this compound can be achieved using lead tetraacetate-iodine oxidation followed by Jones’ oxidation .

Common Reagents and Conditions:

    Oxidation: Lead tetraacetate-iodine, Jones’ reagent.

    Reduction: Sodium borohydride.

Major Products Formed:

Scientific Research Applications

Pharmacological Activities

Friedelanol and its derivatives have been extensively studied for their pharmacological effects. Key activities include:

  • Antiviral Activity : Research indicates that 3β-friedelanol exhibits significant antiviral properties against Newcastle Disease Virus (NDV). In studies involving embryonated chicken eggs, treatment with 3β-friedelanol resulted in a complete reduction of viral load, demonstrating its potential as an antiviral agent .
  • Antimicrobial Effects : Both this compound and friedelin have shown antibacterial and antifungal activities. They are effective against various pathogens, making them candidates for developing new antimicrobial therapies .
  • Anti-inflammatory and Antioxidant Properties : this compound has been reported to possess anti-inflammatory and antioxidant effects, which may contribute to its potential in treating chronic diseases associated with oxidative stress and inflammation .
  • Anticancer Potential : The compound has demonstrated cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy. Its mechanism may involve inducing apoptosis in malignant cells .

Agricultural Applications

This compound's natural insecticidal properties make it valuable in agriculture. It has been shown to affect pest populations, particularly against species like Spodoptera litura and Helicoverpa armigera. Additionally, this compound can modulate soil microbial communities, potentially enhancing soil health and crop yield .

Extraction Methods

The extraction of this compound from plant sources is crucial for its application in pharmaceuticals and agriculture. Various methods have been employed:

  • Supercritical Fluid Extraction (SFE) : This method has been optimized using carbon dioxide modified with solvents like methanol and ethanol, yielding high concentrations of this compound with minimal environmental impact .
  • Microwave-Assisted Extraction : This technique enhances the efficiency of extracting bioactive compounds from plant materials, including this compound .
  • Column Chromatography : Used for isolating specific compounds such as 3β-friedelanol from plant extracts, this method is essential for obtaining pure samples for further study .

Case Studies

Several studies illustrate the applications of this compound:

  • Study on Anti-NDV Activity : A study highlighted the effectiveness of 3β-friedelanol isolated from Synadenium glaucescens leaves against NDV, supporting traditional medicinal uses . The results indicated that treatment significantly improved embryo survival rates in infected eggs.
  • Pharmacological Profiles : Research on friedelin and its derivatives has documented their broad spectrum of biological activities, reinforcing their potential as therapeutic agents across various medical fields .

Data Table: Summary of this compound Applications

Application AreaSpecific UsesKey Findings
PharmacologyAntiviral, AntimicrobialEffective against NDV; cytotoxic to cancer cells
AgricultureNatural insecticideModulates soil microbial ecology
Extraction TechniquesSupercritical Fluid ExtractionHigh yield with reduced environmental impact
Case StudiesAnti-NDV activitySignificant reduction in viral load

Mechanism of Action

Friedelanol is structurally similar to other pentacyclic triterpenoids such as friedelin and epi-friedelanol. While friedelin has a cyclohexanone group, epi-friedelanol has a cyclohexanol group. These structural differences result in variations in their biological activities. For instance, this compound exhibits stronger antiviral activity compared to its epimer, epi-friedelanol .

Comparison with Similar Compounds

  • Friedelin
  • Epi-friedelanol
  • 3α-friedelanol

Biological Activity

Friedelanol is a naturally occurring triterpenoid compound derived from various plant sources, notably from the Euphorbiaceae family. It has garnered attention due to its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antioxidant properties. This article aims to detail the biological activity of this compound, supported by empirical data, case studies, and research findings.

Chemical Structure and Isolation

This compound exists in two epimeric forms: 3α-friedelanol and 3β-friedelanol. The structural variations between these two compounds significantly influence their biological activities. The isolation of these compounds typically involves chromatographic techniques such as column chromatography, followed by characterization through Nuclear Magnetic Resonance (NMR) spectroscopy.

Antiviral Activity

Case Study: Anti-Newcastle Disease Virus (NDV) Activity

A study evaluated the antiviral properties of 3β-friedelanol against NDV using embryonated chicken eggs (ECEs). The results indicated that treatment with 3β-friedelanol reduced viral load to zero and maintained embryo survival, demonstrating significant antiviral activity. In contrast, 3α-friedelanol showed no activity against NDV. This suggests that the friedelane triterpenoid skeleton is crucial for antiviral efficacy .

Antioxidant Activity

This compound exhibits notable antioxidant properties. In a DPPH free radical scavenging assay, various extracts containing this compound showed significant free radical scavenging activity. For instance, an ethyl acetate soluble fraction exhibited an IC50 value of 10.78 µg/mL, indicating its potential as a natural antioxidant .

Anticancer Activity

Research highlights the cytotoxic effects of this compound against various cancer cell lines. For example, a study reported that this compound extracted from Gynura procumbens demonstrated cytotoxicity with an LC50 value of 1.94 µg/mL compared to standard vincristine sulfate . This suggests that this compound may serve as a promising candidate for cancer therapy.

Anti-Diabetic Effects

This compound has also been investigated for its anti-diabetic properties. In a study assessing glucose-lowering effects, a petroleum ether soluble fraction containing this compound exhibited a glucose-lowering activity of 70.37%, outperforming the standard drug glibenclamide (63.24%) . This indicates its potential utility in managing diabetes.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Effect Reference
AntiviralAnti-NDV activity (3β-friedelanol active)
AntioxidantDPPH scavenging IC50 = 10.78 µg/mL
AnticancerCytotoxicity LC50 = 1.94 µg/mL
Anti-diabeticGlucose-lowering activity = 70.37%

Q & A

Basic Research Questions

Q. How can Friedelanol isomers (3α- and 3β-Friedelanol) be reliably distinguished using spectroscopic methods?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy, focusing on 13C^{13}\text{C} and 1H^{1}\text{H} chemical shifts. For example, 3β-Friedelanol exhibits a C-3 carbon shift at δ 73.1 ppm, while 3α-Friedelanol shows a C-3 shift at δ 72.4 ppm. Splitting patterns in 1H^{1}\text{H} NMR (e.g., C-3 proton as a double triplet at δ 3.32 for 3α vs. δ 3.41 for 3β) further differentiate isomers . Cross-validate with literature data and mass spectrometry for structural confirmation.

Q. What experimental protocols are recommended for isolating this compound from plant sources like Synadenium glaucescens?

  • Methodological Answer : Employ sequential extraction using non-polar to polar solvents (e.g., hexane → ethyl acetate → methanol). Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) isolates this compound triterpenoids. Monitor purity via thin-layer chromatography (TLC) and confirm yields using gravimetric analysis .

Q. How should researchers address discrepancies in NMR data for this compound across studies?

  • Methodological Answer : Discrepancies (e.g., C-8 δ 53.7 ppm in experimental vs. δ 39.8 ppm in literature) may arise from solvent effects or instrument calibration. Replicate experiments under standardized conditions (e.g., CDCl3_3 or CD2_2Cl2_2) and compare with databases like SciFinder. Report deviations with error margins to enhance reproducibility .

Advanced Research Questions

Q. What in vitro or in vivo models are suitable for evaluating this compound’s antiviral activity against Newcastle Disease Virus (NDV)?

  • Methodological Answer : Use embryonated chicken eggs (ECEs) for in ovo assays. Inject 9-day-old ECEs with 0.2 mg/ml this compound in 80% DMSO and monitor NDV replication via hemagglutination assays. Include controls (uninfected eggs, DMSO-only) and validate results with RT-PCR for viral load quantification .

Q. How can the stereochemical orientation of this compound isomers influence their biological activity?

  • Methodological Answer : Compare 3α- and 3β-Friedelanol in bioactivity assays. For NDV, 3β-Friedelanol showed higher efficacy (EC50_{50} = 0.05 µg/mL) than 3α, likely due to spatial alignment with viral entry receptors. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to NDV glycoproteins .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response in Prism) to calculate IC50_{50} values. Include replicates (n ≥ 6) and use ANOVA with post-hoc Tukey tests to assess significance. Address variability via Bland-Altman plots for method comparison .

Q. How do solvent polarity and crystallization conditions affect this compound’s structural stability?

  • Methodological Answer : Conduct stability studies using differential scanning calorimetry (DSC) and X-ray crystallography. Compare crystals grown in chloroform vs. methanol to assess solvent-driven polymorphism. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

Q. Methodological Frameworks for Research Design

  • PICOT Framework : Use to structure antiviral studies:

    • P opulation: NDV-infected ECEs
    • I ntervention: 3β-Friedelanol at 0.2 mg/mL
    • C omparison: 3α-Friedelanol and ribavirin (positive control)
    • O utcome: Viral titer reduction (log10_{10} TCID50_{50})
    • T ime: 72-hour post-inoculation .
  • FINER Criteria : Ensure questions are F easible (e.g., accessible plant materials), I nteresting (novel triterpenoid mechanisms), N ovel (understudied NDV inhibitors), E thical (approved animal protocols), and R elevant (antiviral drug discovery) .

Q. Data Presentation Guidelines

  • Include raw NMR spectra in appendices; highlight processed data (e.g., δ values) in tables aligned with literature .
  • For bioactivity studies, report mean ± SD and effect sizes to contextualize practical significance .

Properties

IUPAC Name

(3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21+,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDQFROEGGNAER-VYFOYESCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5085-72-3
Record name Friedelan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005085723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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